Lipophilicity and Molecular Weight Differentiation vs. Substituted Benzamide Analogs
The target compound's computed octanol-water partition coefficient (XLogP3-AA = 2.1) and molecular weight (373.5 g/mol) place it in a favorable drug-like space distinct from its substituted analogs. This lipophilicity differential alters predicted membrane permeability and solubility, critical for both in vitro assay performance and in vivo pharmacokinetics [1].
| Evidence Dimension | Computed LogP (XLogP3-AA) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1; MW = 373.5 g/mol |
| Comparator Or Baseline | 4-CF3 analog (CAS 897621-27-1): estimated XLogP3-AA ≈ 2.9; MW = 441.5 g/mol. 2-chloro analog: estimated XLogP3-AA ≈ 2.7; MW ≈ 407.9 g/mol. 4-methoxy analog: estimated XLogP3-AA ≈ 2.0; MW = 403.5 g/mol. |
| Quantified Difference | ΔXLogP3-AA: -0.8 to -0.6 vs. CF3/Cl analogs; ΔMW: -68 to -34 Da. |
| Conditions | Computed by XLogP3 3.0 and PubChem 2.2, respectively [1]. Comparator values are estimated using known group contributions; experimental logP data not available. |
Why This Matters
Lower lipophilicity and molecular weight of the target compound predict improved aqueous solubility and lower non-specific protein binding, making it a superior choice for in vitro screening campaigns where solubility-limited artifacts are a concern.
- [1] PubChem Compound Summary for CID 18582816, computed properties. View Source
